4,6-Dimethylcinnoline
Description
4,6-Dimethylcinnoline is a heterocyclic aromatic compound featuring a cinnoline core (a bicyclic structure with two nitrogen atoms at positions 1 and 2) substituted with methyl groups at positions 4 and 6. Cinnoline derivatives are of interest in medicinal chemistry and materials science due to their electronic and steric profiles, which influence reactivity and biological activity .
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4,6-dimethylcinnoline |
InChI |
InChI=1S/C10H10N2/c1-7-3-4-10-9(5-7)8(2)6-11-12-10/h3-6H,1-2H3 |
InChI Key |
SFYXKILVPLPBKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=NC=C2C |
Origin of Product |
United States |
Comparison with Similar Compounds
4,6-Bis((2-chlorobenzyl)thio)cinnoline
This derivative replaces the methyl groups of 4,6-Dimethylcinnoline with bulkier (2-chlorobenzyl)thio substituents. Such modifications are critical in tuning molecular interactions, as seen in its role as a heterogenous catalyst for sulfide oxidation .
2,6-Dimethylaniline
This compound highlights how positional isomerism and aromatic system differences (benzene vs. cinnoline) affect properties like solubility and toxicity. For instance, 2,6-Dimethylaniline is a known industrial precursor with distinct handling requirements due to its toxicity .
Physical and Chemical Properties
Thermal Stability
Data from DSC studies on related compounds (Table 1 and 2 in ) suggest that methyl-substituted heterocycles exhibit phase transitions between 120–180°C during heating and cooling cycles.
Solubility and Reactivity
The methyl groups in this compound likely enhance lipophilicity compared to polar derivatives like 4,6-Dinitro-2-Methylphenol (). Nitro groups increase acidity (pKa ~4.1), whereas methyl groups favor neutral conditions, impacting solubility in organic solvents .
Enzyme Inhibition
Aminopyrimidine and thiopyrimidine analogs () demonstrate dual BRD4/PLK1 inhibition, with IC50 values ranging from 0.12–1.8 µM. Docking studies reveal that methyl groups may optimize hydrophobic interactions in enzyme binding pockets .
Tables
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